molecular formula C21H22O5 B1649370 isofutoquinol A CAS No. 62499-70-1

isofutoquinol A

Cat. No. B1649370
CAS RN: 62499-70-1
M. Wt: 354.4 g/mol
InChI Key: LYOBQEYDVDTMSQ-ZQEFZMAUSA-N
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Description

Isofutoquinol A is a bioactive compound with anti-inflammatory and anti-cancer properties . It has a molecular weight of 354.4 and a molecular formula of C21H22O5 . It can be used for content determination, identification, and pharmacological experiments .


Molecular Structure Analysis

Isofutoquinol A has a complex molecular structure. Its IUPAC name is (2R,6S,7S,8R)-7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one . The structure includes a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Physical And Chemical Properties Analysis

Isofutoquinol A is a powder form substance . The product is stable for two years when stored at the recommended temperature .

Scientific Research Applications

Synthesis and Structural Determination

  • Isofutoquinol A was synthesized from 4-benzyloxy-2-methoxy-acetophenone, with its structure determined through X-ray crystallographic analysis. This synthesis process highlights the potential for electrochemical methods in constructing complex organic compounds like isofutoquinol A and its analogs (Shizuri et al., 1986).

Isoquinolines in Fungi

  • Isoquinolines, including isofutoquinol A, have been found in fungi, such as Aspergillus fumigatus. These compounds, traditionally thought to be primarily plant-derived, have diverse uses including as anesthetics, vasodilators, antifungal agents, and disinfectants. This suggests a broader scope for sourcing and utilizing isoquinoline compounds (Everts, 2016).

Bioactive Properties of Isoquinolines

  • Isoquinoline alkaloids, like isofutoquinol A, display a wide range of bioactivities. These include antitumor, antibacterial, antifungal, antiviral, and neuroprotective properties, highlighting their potential in drug discovery and therapeutic applications (Shang et al., 2020).

Isoquinoline N-Oxide Alkaloids

  • Research on isoquinoline N-oxide alkaloids, a class to which isofutoquinol A belongs, indicates significant antimicrobial and antitumor activities. The study of these compounds also suggests potential new applications in drug discovery, emphasizing the importance of isoquinoline alkaloids in medicinal chemistry (Dembitsky et al., 2015).

Safety And Hazards

When handling Isofutoquinol A, it’s important to avoid inhalation and contact with eyes and skin . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition . Personal protective equipment such as gloves, eyeshields, and an N95 mask should be used .

properties

IUPAC Name

(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-8-20-15(22)10-16(23-3)21(24-4)18(20)19(21,2)17(20)12-6-7-13-14(9-12)26-11-25-13/h5-7,9-10,17-18H,1,8,11H2,2-4H3/t17-,18?,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOBQEYDVDTMSQ-ZQEFZMAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C3(C1C2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@]3(C1[C@@]2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978087
Record name 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 182341

CAS RN

62499-70-1
Record name Isofutoquinol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Y Shizuri, K Nakamura, S Yamamura, S Ohba… - Tetrahedron letters, 1986 - Elsevier
… Isodihydrofutoquinol A has been further converted into isofutoquinol A and B through futoquinol. In addition, the stereostructure of isofutoquinol A has been unambiguously determined …
Number of citations: 24 www.sciencedirect.com
S Ohba, H Yamashita, Y Saito, Y Shizuri… - … Section C: Crystal …, 1987 - scripts.iucr.org
… The title compound, synthesized by means of electrochemical and photochemical methods, has been confirmed as identical with a racemic authentic sample of natural isofutoquinol A, …
Number of citations: 4 scripts.iucr.org
K Matsui, K Munakata - Tetrahedron Letters, 1976 - Elsevier
… From the ssme source, we have isolated four new neolignans, named isofutoquinol A and B and isodihydro futoquinol A and B, together with futoquinol 2), which had already been …
Number of citations: 26 www.sciencedirect.com
J Zhao, R Wu, P Wei, Z Ma, H Pei, J Hu, F Wen… - Journal of …, 2023 - Elsevier
… A total of 14 components were identified in the positive and negative modes, including isofutoquinol A (11), hancinone C (12), and futoquinol (14) which characterized by references. In …
Number of citations: 2 www.sciencedirect.com
GW Zhao, W Xia, P Chen, EJ Han… - Zhong yao cai …, 2012 - europepmc.org
Methods Compounds were separated by column chromatography of silica gel, ODS-A and Sephadex LH-20. Their structures were elucidated based on spectral analysis. DPPH …
Number of citations: 7 europepmc.org
R R¹ - Electroorganic Synthesis: Festschrift for Manuel M …, 2023 - books.google.com
Electrochemical studies on phenols and their alkyl ethers have been conducted for many years. 1 In the case of phenols, however, it is not always easy to obtain a desired compound in …
Number of citations: 0 books.google.com
KH Kim, JW Choi, SK Ha, SY Kim, KR Lee - Bioorganic & medicinal …, 2010 - Elsevier
Bioassay-guided column chromatographic separation of the methanolic extract of dried aerial parts of Piper kadsura (Piperaceae) led to the isolation of a new neolignan, piperkadsin C (…
Number of citations: 46 www.sciencedirect.com
F Yang, BJ Su, YJ Hu, JL Liu, H Li… - The Journal of …, 2021 - ACS Publications
… ) in methanol (1.0 mL) in a quartz tube was UV-irradiated in a photoreactor equipped with 365 nm lamps (6 W) for 10 h at room temperature and completely converted to isofutoquinol A (…
Number of citations: 12 pubs.acs.org
DA Whiting - Natural Product Reports, 1990 - pubs.rsc.org
This review covers the literature of 1986, 1987, and 1988, updating previous articles; l the definitions, classification, and nomenclature of those articles are retained here. It is useful to …
Number of citations: 132 pubs.rsc.org
ME Niyazymbetov - Electrochem. Process. Technol., Int …, 1997 - electrosynthesis.com
… This reaction was successfully used as a key step in the synthesis of a number of natural compounds, such as isofutoquinol A, asatone, helminthosporal and others.15a Oxidation of 3,4-…
Number of citations: 5 electrosynthesis.com

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